2-(2-bromophenoxy)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(2-bromophenoxy)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenoxy group and a methylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(3-methylphenyl)acetamide typically involves the following steps:
Preparation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 2-(2-bromophenoxy)acetic acid: This involves the reaction of 2-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The final step involves the reaction of 2-(2-bromophenoxy)acetic acid with 3-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the acetamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. Reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives such as 2-(2-azidophenoxy)-N-(3-methylphenyl)acetamide.
Oxidation Reactions: Products include oxidized derivatives such as 2-(2-bromophenoxy)-N-(3-methylphenyl)acetic acid.
Reduction Reactions: Products include reduced derivatives such as 2-(2-bromophenoxy)-N-(3-methylphenyl)ethylamine.
Scientific Research Applications
2-(2-bromophenoxy)-N-(3-methylphenyl)acetamide has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, leading to modulation of their activity. The acetamide moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(2-bromophenoxy)-N-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:
2-(2-chlorophenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.
2-(2-bromophenoxy)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group at the para position instead of the meta position.
2-(2-bromophenoxy)-N-(3-ethylphenyl)acetamide: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromophenoxy and methylphenyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-11-5-4-6-12(9-11)17-15(18)10-19-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNYXLUWQIRZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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